Introduction: The Strategic Value of a Differentiated Pyridine Building Block
Introduction: The Strategic Value of a Differentiated Pyridine Building Block
An In-Depth Technical Guide to 2,4-Dibromo-5-nitropyridine (CAS: 4487-57-4)
For Researchers, Scientists, and Drug Development Professionals
2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents: two bromine atoms positioned at electronically distinct sites and a powerful electron-withdrawing nitro group. This arrangement provides chemists with a platform for sequential and regioselective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] This guide offers a detailed exploration of its properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application in research and development.
Core Physicochemical & Computational Data
A foundational understanding of a reagent begins with its physical and chemical properties. 2,4-Dibromo-5-nitropyridine is a yellow crystalline solid at room temperature.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4487-57-4 | [1][3] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3] |
| Molecular Weight | 281.89 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [3][4] |
| Melting Point | 99 °C | [4] |
| Boiling Point | 292.0 ± 35.0 °C (Predicted) | [4] |
| Solubility | Sparingly soluble in water | [3] |
| pKa | -2.18 ± 0.10 (Predicted) | [3][4] |
| Polar Surface Area | 58.71 Ų | [3] |
| ACD/LogP | 1.77 | [3] |
Spectroscopic Characterization
While specific spectral data requires direct experimental acquisition, the structure of 2,4-Dibromo-5-nitropyridine allows for a confident prediction of its key spectroscopic features. Analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available from various suppliers for purchased lots.[5][6]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton at C3 (between the two bromine atoms) and the proton at C6 would appear as singlets (or very finely split doublets depending on long-range coupling). Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen, the C6 proton is expected to appear further downfield than the C3 proton.
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). Fragmentation would likely proceed through the loss of the nitro group (NO₂) and/or bromine atoms.[7]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-NO₂ group (typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C/C=N stretching vibrations would also be present.
Synthesis Protocol and Mechanistic Insight
A common and effective synthesis of 2,4-dibromo-5-nitropyridine proceeds from a substituted pyridinone precursor.[4][8] The choice of a potent brominating agent is critical for efficiently replacing the hydroxyl group and achieving the target compound.
Experimental Protocol: Synthesis from 4-methoxy-5-nitropyridin-2(1H)-one
This procedure outlines the conversion of a pyridinone to the target dibromo derivative.[4][8]
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Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 4-methoxy-5-nitropyridin-2(1H)-one (1.70 g, 10 mmol), in acetonitrile (20 mL).
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Reagent Addition: At room temperature, slowly and carefully add phosphorous oxybromide (5.73 g, 20 mmol). Causality Note: Phosphorous oxybromide is a powerful brominating agent capable of converting the keto/enol functionality of the pyridinone into a bromide. An excess is used to ensure complete conversion.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Causality Note: The elevated temperature provides the necessary activation energy for the substitution reaction to proceed to completion.
-
Workup and Quenching: After cooling the mixture to room temperature, carefully pour it onto a mixture of ice and saturated aqueous potassium carbonate (K₂CO₃). Causality Note: This step quenches the reaction by hydrolyzing any remaining phosphorous oxybromide and neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic extracts.
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Purification and Isolation: Wash the combined organic phase sequentially with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2,4-dibromo-5-nitropyridine.[8] A reported yield for this procedure is approximately 75% (2.1 g) as a dark solid.[4][8]
Synthesis Workflow Diagram
Caption: Synthesis of 2,4-Dibromo-5-nitropyridine.
Reactivity and Application in Drug Discovery
The chemical behavior of 2,4-dibromo-5-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the potent C5-nitro substituent. This electronic arrangement makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SⁿAr) .
The bromine atoms at the C2 and C4 positions are excellent leaving groups. The C4 position is particularly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen (para-position) and the C5-nitro group (ortho-position). This allows for selective substitution at the C4 position under milder conditions, leaving the C2-bromo substituent available for subsequent, potentially different, transformations. This differential reactivity is a key asset for synthetic chemists.
This compound's utility as a versatile intermediate is demonstrated in its application for preparing biologically active molecules. It has been specifically identified as a key building block in the synthesis of AKT kinase inhibitors and potential antihypertensive agents .[1][2][4][8] In these contexts, the pyridine core is elaborated by displacing one or both bromine atoms with various nucleophiles (e.g., amines, thiols, alcohols) to build the final complex molecular architecture required for biological activity.
Logical Reactivity Workflow
Caption: Nucleophilic substitution sites on the pyridine ring.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2,4-dibromo-5-nitropyridine is essential. It may be harmful if ingested and can cause skin and eye irritation.[3] When exposed to high temperatures, it may emit toxic fumes, including nitrogen oxides and hydrogen halides.[3][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield when handling this compound.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[9][10]
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Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]
Conclusion
2,4-Dibromo-5-nitropyridine is a high-value synthetic intermediate whose utility is rooted in its predictable and tunable reactivity. The electronically differentiated bromine atoms, activated by a nitro group, provide a logical and powerful handle for medicinal and agricultural chemists to construct complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for leveraging its full potential in the advancement of chemical and pharmaceutical research.
References
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- 3. Page loading... [guidechem.com]
- 4. 2,4-DIBROMO-5-NITROPYRIDINE CAS#: 4487-57-4 [m.chemicalbook.com]
- 5. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4487-57-4 | 2,4-Dibromo-5-nitropyridine | Bromides | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-DIBROMO-5-NITROPYRIDINE | 4487-57-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
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